1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid
Description
1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid is a spirocyclic indazole derivative featuring a cyclopentane ring fused to an indazole scaffold, with a carboxylic acid substituent at the 3'-position. The spiro architecture introduces conformational rigidity, which may enhance target selectivity in biological systems. This compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly as a bioisostere for adenine-containing molecules or kinase inhibitors .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopentane]-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)10-8-7-12(4-1-2-5-12)6-3-9(8)13-14-10/h1-7H2,(H,13,14)(H,15,16) |
InChI Key |
FOAXDFATKUNCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC3=C(C2)C(=NN3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid, enabling comparative analysis of their physicochemical and functional properties.
1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol (CAS 5778-25-6)
- Key Differences :
- Core Structure : Replaces indazole with a pyrimidine ring, altering π-π stacking interactions.
- Functional Group : Substitutes carboxylic acid with a thiol (-SH) group, increasing nucleophilicity but reducing hydrogen-bonding capacity.
- Biological Implications : Thiols may engage in disulfide bonding or metal coordination, contrasting with the carboxylic acid’s role in ionic interactions .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 1239843-15-2)
- Key Differences: Heterocycle: Isoquinoline replaces indazole, expanding aromatic surface area for hydrophobic interactions. Functional Group: Retains a carboxylic acid but adds an oxo group, which may participate in keto-enol tautomerism .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid (CAS 1120332-41-3)
- Key Differences: Core Structure: Indole instead of indazole, lacking the pyrazole-like N–N bond critical for metal chelation. Substituents: Cyclopentylamino and phenyl groups enhance lipophilicity, contrasting with the spiro system’s rigidity. Applications: Reported in safety data sheets but lacks spirocyclic constraints, suggesting lower target specificity .
Brominated Indazole Derivatives (e.g., 4,5,6,7-Tetrabromo-1H-indazole)
- Function: Known as CK2 inhibitors, these derivatives lack the carboxylic acid and spiro structure, relying on halogen bonding for activity .
Structural and Functional Data Table
Biological Activity
1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid (CAS Number: 1600487-91-9) is a novel compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. The molecular formula is with a molecular weight of 220.27 g/mol .
Structure and Properties
The structural features of 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid contribute significantly to its biological activity. The spirocyclic arrangement allows for unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1600487-91-9 |
Anticancer Properties
Recent studies have indicated that compounds similar to 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid exhibit significant anticancer properties. For instance, research on related indazole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. In vitro assays have demonstrated that these compounds can induce cell cycle arrest and apoptosis, suggesting a mechanism that may involve the inhibition of cyclin-dependent kinases (CDKs) .
Case Study: Indazole Derivative Activity
- Cell Lines Tested : BT-20, BT-549, MDA-MB-231
- GI50 Values : Ranged from 0.53 to 1.06 µM
- IC50 Values : Ranged from 0.60 to 1.23 µM
- Mechanism : Induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, studies have focused on its ability to inhibit ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Compounds with similar structures have shown low micromolar IC50 values against FECH, indicating strong inhibitory effects .
Table: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | FECH | 450 |
| Compound B | FECH | <100 |
| 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid | FECH | TBD |
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves several pathways:
- Cell Cycle Regulation : By inhibiting CDKs, the compound can halt cell cycle progression, leading to reduced tumor growth.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Q & A
Q. What are the recommended synthetic routes for 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with ketones or esters. For example, ethyl ester precursors (e.g., ethyl 1’-propyl-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylate) are hydrolyzed under basic conditions (e.g., NaOH in EtOH) to yield the carboxylic acid . Key optimization parameters include:
- Catalyst and Solvent : Use of K₂CO₃ in ethanol for cyclization .
- Purification : Flash silica gel chromatography (0–60% EtOAc in hexanes) to isolate intermediates .
- Reaction Time : 4-hour hydrolysis at room temperature for ester-to-acid conversion .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH, RT, 4h | 84% | |
| Amidation | DCC/EDC, DMF, 24h | 44–82% |
Q. How does the spirocyclic structure influence the compound’s reactivity and biological interactions?
- The spiro junction at the cyclopentane-indazole fusion creates steric constraints that enhance selectivity in binding to enzyme active sites (e.g., sigma-2 receptors) . The carboxylic acid group at the 3’-position enables hydrogen bonding with target proteins, critical for inhibitory activity . Comparative studies show that analogs lacking this group exhibit reduced potency .
Q. What analytical techniques are most reliable for characterizing purity and structure?
- NMR Spectroscopy : ¹H NMR (500 MHz) confirms regiochemistry and substitution patterns (e.g., δ 3.97–4.07 ppm for dioxolane protons) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 267.37) and detects impurities .
- Chromatography : Silica gel flash chromatography ensures >95% purity for intermediates .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing spirocyclic indazole derivatives?
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-configured amines) to control spiro-center stereogenicity .
- Catalytic Asymmetric Synthesis : Grubbs’ second-generation catalyst enables ring-closing metathesis with retention of stereochemistry in spiro-fused systems .
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) confirms absolute configuration .
Q. How can computational methods predict binding affinity with enzyme targets?
- Molecular Docking : Software like AutoDock Vina models interactions between the carboxylic acid group and catalytic residues (e.g., Lys or Asp in kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
- Table 2 : Example Docking Scores vs. Experimental IC₅₀
| Derivative | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Parent compound | -9.2 | 120 |
| Propyl-substituted | -10.5 | 45 |
Q. What contradictions exist in reported biological activities of indazole derivatives, and how can they be addressed?
- Contradiction : Some studies report potent antimicrobial activity , while others note limited efficacy against Gram-negative bacteria .
- Resolution : Variability in assay conditions (e.g., bacterial strain, compound solubility) must be standardized. Lipophilicity adjustments (e.g., ester prodrugs) improve membrane penetration in Gram-negative models .
Q. How do substituents at the indazole 3’-position modulate pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
